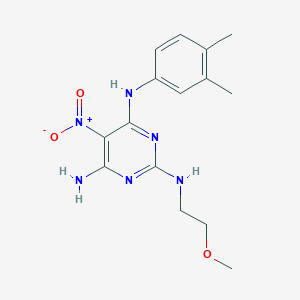![molecular formula C12H20N6O3 B11260482 2-{[6-Amino-2-(azepan-1-yl)-5-nitropyrimidin-4-yl]amino}ethanol](/img/structure/B11260482.png)
2-{[6-Amino-2-(azepan-1-yl)-5-nitropyrimidin-4-yl]amino}ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[6-Amino-2-(azepan-1-yl)-5-nitropyrimidin-4-yl]amino}ethanol is a complex organic compound that features a pyrimidine ring substituted with an amino group, an azepane ring, and a nitro group
Preparation Methods
The synthesis of 2-{[6-Amino-2-(azepan-1-yl)-5-nitropyrimidin-4-yl]amino}ethanol typically involves multiple steps. One common method starts with the preparation of the pyrimidine core, followed by the introduction of the azepane ring and the nitro group. The final step involves the attachment of the ethanolamine moiety. Reaction conditions often include the use of microwave irradiation to enhance reaction rates and yields . Industrial production methods may involve the use of continuous flow reactors to ensure consistent quality and scalability.
Chemical Reactions Analysis
2-{[6-Amino-2-(azepan-1-yl)-5-nitropyrimidin-4-yl]amino}ethanol undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming various derivatives. Common reagents used in these reactions include hydrogen gas, palladium on carbon (Pd/C), and various nucleophiles.
Scientific Research Applications
2-{[6-Amino-2-(azepan-1-yl)-5-nitropyrimidin-4-yl]amino}ethanol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: It is being investigated for its potential use as a therapeutic agent due to its ability to interact with biological targets.
Industry: It can be used in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 2-{[6-Amino-2-(azepan-1-yl)-5-nitropyrimidin-4-yl]amino}ethanol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The pathways involved may include signal transduction pathways, metabolic pathways, or gene expression regulation .
Comparison with Similar Compounds
2-{[6-Amino-2-(azepan-1-yl)-5-nitropyrimidin-4-yl]amino}ethanol can be compared with similar compounds such as:
1-dodecylazacycloheptan-2-one (Azone®): Known for its use as a penetration enhancer in transdermal drug delivery.
2-(azepan-4-yl(propyl)amino)ethan-1-ol: Used in organic synthesis and medicinal chemistry. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C12H20N6O3 |
|---|---|
Molecular Weight |
296.33 g/mol |
IUPAC Name |
2-[[6-amino-2-(azepan-1-yl)-5-nitropyrimidin-4-yl]amino]ethanol |
InChI |
InChI=1S/C12H20N6O3/c13-10-9(18(20)21)11(14-5-8-19)16-12(15-10)17-6-3-1-2-4-7-17/h19H,1-8H2,(H3,13,14,15,16) |
InChI Key |
XVOCSLCSCFRPIG-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCN(CC1)C2=NC(=C(C(=N2)NCCO)[N+](=O)[O-])N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


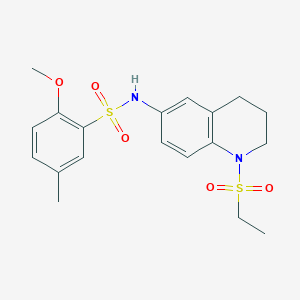
![4-{5-Methyl-6-[(2-methylphenyl)carbamoyl]-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}benzoic acid](/img/structure/B11260412.png)
![N-(3-acetylphenyl)-2-{[5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B11260417.png)
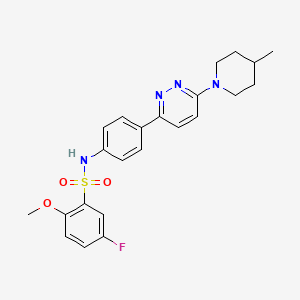
![5-(4-chlorophenyl)-N-(3-fluorophenyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B11260424.png)
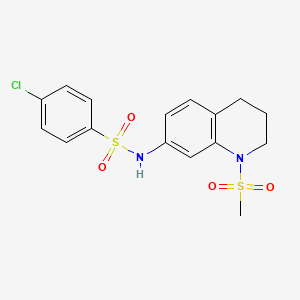
![5-(4-chlorophenyl)-N-(3,5-dimethylphenyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B11260438.png)
![N-(2-ethoxyphenyl)-7-(3-hydroxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B11260441.png)
![N-(3,5-dimethoxyphenyl)-2-{[9-(4-methylphenyl)-6-oxo-6,9-dihydro-1H-purin-8-yl]sulfanyl}acetamide](/img/structure/B11260448.png)
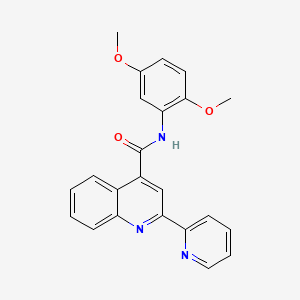
![2-[(9-ethyl-6-oxo-6,9-dihydro-1H-purin-8-yl)sulfanyl]-N-phenyl-N-(prop-2-en-1-yl)acetamide](/img/structure/B11260457.png)
![N-(2,6-dimethylphenyl)-2-{[5-methyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B11260470.png)
![3-benzyl-6-(4-bromophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B11260476.png)
